(4,6-Dimethoxypyridin-3-YL)methanamine
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Overview
Description
(4,6-Dimethoxypyridin-3-YL)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 4 and 6 positions and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-3-YL)methanamine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(4,6-Dimethoxypyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
- (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine
- 3,4-Dimethoxyphenethylamine
Uniqueness
(4,6-Dimethoxypyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1256822-95-3 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4,6-dimethoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4,9H2,1-2H3 |
InChI Key |
GOGLDENAZIPXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1CN)OC |
Origin of Product |
United States |
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